Cas no 881551-42-4 (1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)

1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1,2-diamino-N-butan-2-ylpyrrolo[3,2-b]quinoxaline-3-carboxamide
- 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide
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- インチ: 1S/C15H18N6O/c1-3-8(2)18-15(22)11-12-14(21(17)13(11)16)20-10-7-5-4-6-9(10)19-12/h4-8H,3,16-17H2,1-2H3,(H,18,22)
- InChIKey: IZALVYJZDWVZMD-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC=C2)=NC2N(N)C(N)=C(C(NC(CC)C)=O)C1=2
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-4923-2mg |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-4mg |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-15mg |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-10mg |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-20μmol |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-5μmol |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-20mg |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-2μmol |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-1mg |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3225-4923-3mg |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
881551-42-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 |
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
1,2-diamino-N-(butan-2-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamideに関する追加情報
Introduction to 1,2-Diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS No. 881551-42-4)
The compound 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, identified by the CAS registry number 881551-42-4, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of quinoxalines, which are heterocyclic aromatic compounds known for their versatile applications in drug design, electronic materials, and catalysis. The structure of this compound is characterized by a pyrroloquinoxaline core with amino groups at positions 1 and 2, a butan-2-yl substituent on the nitrogen atom of the carboxamide group, and a carboxamide functional group at position 3.
Recent studies have highlighted the importance of quinoxaline derivatives in the development of novel materials for optoelectronic applications. The pyrrolo[2,3-b]quinoxaline moiety in this compound is particularly interesting due to its extended conjugation system, which contributes to its unique electronic properties. Researchers have explored the use of such compounds in organic light-emitting diodes (OLEDs) and photovoltaic devices, where their high electron mobility and stability under operational conditions are highly desirable.
The synthesis of 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves a multi-step process that typically begins with the preparation of the pyrroloquinoxaline core. This is followed by functionalization at specific positions to introduce the amino groups and the butan-2-yl substituent. The introduction of the carboxamide group is often achieved through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules.
In terms of applications, this compound has shown promise in the field of medicinal chemistry. The presence of amino groups and a carboxamide functional group makes it a potential candidate for drug delivery systems or as a building block for peptide-based therapeutics. Additionally, its structural similarity to certain bioactive molecules suggests that it could serve as a lead compound in drug discovery programs targeting specific biological pathways.
The study of CAS No. 881551-42-4 has also contributed to our understanding of the relationship between molecular structure and electronic properties. Computational chemistry techniques have been employed to predict the electronic behavior of this compound under various conditions. These studies have revealed that the molecule exhibits strong absorption in the visible region of the spectrum, making it suitable for applications in light-harvesting materials.
Furthermore, recent research has focused on the thermal stability and photostability of this compound. These properties are critical for its application in high-performance materials that must operate under harsh conditions. Experimental results indicate that the molecule demonstrates excellent thermal stability up to temperatures exceeding 300°C, which is advantageous for industrial applications.
In conclusion, 1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS No. 881551-42-4) is a versatile compound with a wide range of potential applications in materials science and medicinal chemistry. Its unique structure and electronic properties make it an attractive candidate for further research and development. As advancements in synthetic methods and computational modeling continue to evolve, we can expect even more innovative uses for this compound in the near future.
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